molecular formula C84H72O12 B6289091 Benzyloxycalix[6]arene CAS No. 327154-31-4

Benzyloxycalix[6]arene

Cat. No.: B6289091
CAS No.: 327154-31-4
M. Wt: 1273.5 g/mol
InChI Key: OEXHEYBIZOUGMD-UHFFFAOYSA-N
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Description

Benzyloxycalix[6]arene is a cyclic oligomer belonging to the esteemed calixarene family, synthesized from the condensation of p-(benzyloxy)phenol with formaldehyde. This macrocyclic structure acts as a versatile molecular platform in supramolecular chemistry, facilitating the study of host-guest interactions and the formation of complex molecular systems. Its value is significantly enhanced by the presence of benzyloxy groups at the para positions, which serve as protective groups that can be selectively removed via hydrogenolysis. This key feature allows researchers to orthogonally functionalize the calixarene scaffold, providing a strategic pathway to sophisticated derivatives with tailored properties . While often identified as a component in complex synthetic mixtures, this compound serves as a fundamental building block in diverse research areas. Its applications extend to the development of molecular sensors, the construction of rotaxanes and other interlocked molecular architectures, the fabrication of solid-state materials, and the study of ionic recognition processes . The compound is strictly intended for research applications in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,11,17,23,29,35-hexakis(phenylmethoxy)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H72O12/c85-79-61-31-63-39-74(92-50-56-21-9-2-10-22-56)41-65(80(63)86)33-67-43-76(94-52-58-25-13-4-14-26-58)45-69(82(67)88)35-71-47-78(96-54-60-29-17-6-18-30-60)48-72(84(71)90)36-70-46-77(95-53-59-27-15-5-16-28-59)44-68(83(70)89)34-66-42-75(93-51-57-23-11-3-12-24-57)40-64(81(66)87)32-62(79)38-73(37-61)91-49-55-19-7-1-8-20-55/h1-30,37-48,85-90H,31-36,49-54H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXHEYBIZOUGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)OCC6=CC=CC=C6)CC7=C(C(=CC(=C7)OCC8=CC=CC=C8)CC9=C(C1=CC(=C9)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H72O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Alkali Metal Hydroxides

Strong bases such as caesium hydroxide (CsOH) , potassium hydroxide (KOH) , and sodium hydroxide (NaOH) are commonly employed to deprotonate phenolic hydroxyl groups, facilitating nucleophilic attack on formaldehyde. Patent US20150011798A1 highlights CsOH as particularly effective, achieving yields exceeding 50% for benzyloxycalixarene when used at 0.09–0.5 equivalents relative to the phenol monomer. In contrast, KOH and NaOH require precise stoichiometric control to minimize side products like calix- and calixarenes.

Table 1: Base Selection and Yield Optimization

BaseConcentration (Equivalents)Major ProductYield (%)
CsOH0.15Calixarene58
KOH0.20Calixarene45
NaOH0.30Calix/ Mixture37

Stoichiometric Control and Reaction Dynamics

The molar ratio of base to p-(benzyloxy)phenol is a decisive factor in determining macrocycle size. Lower base concentrations (0.09–0.2 equivalents) promote the formation of smaller calix[n]arenes (n = 4–6), while higher concentrations (0.3–0.5 equivalents) favor larger rings (n = 8–20). This phenomenon arises from the kinetic vs. thermodynamic control of oligomer cyclization. At lower base levels, the reaction terminates prematurely, yielding six-membered rings as the dominant product.

Purification and Isolation Techniques

Crude reaction mixtures often contain a complex array of calix[n]arenes (n = 4–20), necessitating robust purification protocols.

Filtration-Based Separation

Neutralization of the reaction mixture precipitates larger calixarenes (n ≥ 8), while smaller rings remain soluble. For instance, adjusting the pH to 7.0 after CsOH-mediated synthesis isolates benzyloxycalixarene as a filterable solid with >95% purity. Subsequent washing with cold methanol removes residual monomers and dimers.

Solvent Partitioning

Treating the filtrate with DMSO selectively dissolves benzyloxycalixarene, leaving higher homologues (e.g., n = 7, 8) insoluble. This stepwise approach achieves 99% purity, as confirmed by HPLC and mass spectrometry.

Table 2: Purification Outcomes by Method

MethodPurity (%)Yield Recovery (%)
Filtration9585
DMSO Partition9972

Comparative Analysis of Synthetic Routes

Caesium Hydroxide vs. Alkali Metal Hydroxides

CsOH outperforms KOH and NaOH in both yield and selectivity due to its stronger basicity and larger ionic radius, which enhance transition-state stabilization during cyclization. However, its high cost and moisture sensitivity limit industrial scalability. KOH and NaOH, though less efficient, offer economic advantages for large-scale production.

Byproduct Management

Uncontrolled reactions generate significant quantities of calix- and calixarenes, which can be repurposed as precursors for functionalized derivatives. For example, methylation of calixarene yields C3v-symmetric hosts capable of binding anions .

Chemical Reactions Analysis

Types of Reactions: Benzyloxycalix6arene undergoes various chemical reactions, including:

  • Substitution Reactions : The benzyloxy groups can be substituted with other functional groups using reagents such as halides or sulfonates.
  • Oxidation and Reduction Reactions : The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones.
  • Complexation Reactions : Benzyloxycalix6arene can form host-guest complexes with various cations, anions, and neutral molecules.
Common Reagents and Conditions:
  • Substitution Reactions : Reagents such as alkyl halides or sulfonates in the presence of a base (e.g., potassium carbonate) under reflux conditions.
  • Oxidation Reactions : Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reactions : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
  • Substitution Reactions : Functionalized calixarenes with different substituents on the benzyloxy groups.
  • Oxidation Reactions : Quinone derivatives of Benzyloxycalix6arene.
  • Reduction Reactions : Hydroquinone derivatives of Benzyloxycalix6arene.

Scientific Research Applications

Benzyloxycalix6arene has a wide range of applications in scientific research, including:

  • Chemistry : Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes, which are valuable in molecular recognition and sensing.
  • Biology : Employed in the design of drug delivery systems due to its ability to encapsulate and release therapeutic agents.
  • Medicine : Investigated for its potential use in diagnostic imaging and as a carrier for targeted drug delivery.
  • Industry : Utilized in the development of advanced materials, such as sensors and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzyloxycalix6arene primarily involves its ability to form host-guest complexes. The benzyloxy groups on the upper rim provide a hydrophobic environment, while the phenolic units offer hydrogen bonding sites. This combination allows Benzyloxycalix6arene to selectively bind to various molecules, facilitating their encapsulation and release. The molecular targets and pathways involved depend on the specific guest molecules and the intended application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cavity Size and Binding Capacity

Property Benzyloxycalix[6]arene Benzyloxycalix[4]arene Benzyloxycalix[8]arene tert-Butylcalix[6]arene
Cavity Diameter (Å) ~8.5–9.0 ~4.5–5.0 ~12.0–13.0 ~8.0–8.5
Binding Sites 6 phenolic units 4 phenolic units 8 phenolic units 6 tert-butyl groups
Anion Binding Moderate (HB donors) Weak Strong (multiple Pd-NHC) High selectivity

Key Insights :

  • Benzyloxycalix[8]arene exhibits the largest cavity, accommodating eight N-heterocyclic carbene (NHC)-palladium complexes for catalytic applications .
  • tert-Butylcalix[6]arene demonstrates superior selectivity in separating binary mixtures via polymorph formation, unlike this compound .

Catalytic Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling:
  • Benzyloxycalix[8]arene-Pd: Achieves turnover numbers (TON) >10,000 and turnover frequencies (TOF) >1,000 h⁻¹ in ethanol suspensions due to its eight Pd-NHC active sites .
  • This compound: Limited data exists, but smaller cavity size restricts the number of supported Pd complexes, reducing catalytic efficiency compared to [8]arene analogs .
Buchwald-Hartwig Amination:
  • Benzyloxycalix[8]arene-Pd : Activates aryl chlorides at low catalytic loadings (0.1–0.5 mol%), enabling synthesis of unsymmetrical triarylamines .
  • tert-Butylcalix[6]arene: Not reported for this reaction, highlighting the critical role of benzyloxy groups in stabilizing Pd intermediates .

Anion Binding and Transport

  • This compound: Functionalized with squaramides or thioureas, it shows moderate anion transport activity across lipid bilayers, with Cl⁻/NO₃⁻ selectivity ratios of ~3:1 .
  • XB-Donor Calix[6]arene: Iodotriazole-modified derivatives exhibit enhanced anion binding (e.g., Cl⁻) due to stronger XB interactions compared to hydrogen-bond donors .
  • tert-Butylcalix[6]arene : Preferentially binds "remembered" guests (e.g., n-alkanes), inducing metastable polymorphs for analytical separations .

Q & A

Q. What solvent-free synthesis methods are effective for benzyloxycalix[6]arene?

Solvent-free synthesis can be achieved via high-shear grinding techniques using alkaline catalysts (e.g., KOH) and acid catalysts (e.g., p-toluene sulfonic acid). This method minimizes waste and avoids the need for hazardous solvents. Electrophilic substitution reactions under these conditions yield this compound, as demonstrated in analogous calixarene syntheses .

Q. How is the structural conformation of this compound characterized?

X-ray diffraction (XRD) is critical for confirming macrocyclic geometry. While XRD data for this compound is limited, studies on benzyloxycalix[8]arene show well-defined NHC-Pd complex arrangements, suggesting similar methodologies (e.g., NMR, mass spectrometry, and crystallography) apply to [6]-analogs .

Q. What spectroscopic techniques ensure purity analysis of this compound?

Key techniques include:

  • ¹H/¹³C NMR to verify substitution patterns.
  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • FT-IR to track functional groups (e.g., benzyloxy linkages). Purity can be further assessed via HPLC with UV detection .

Q. What are the primary applications of this compound in solvent extraction?

this compound derivatives show potential in selective metal ion extraction, particularly in dichloromethane-based systems. Studies on p-tert-butylcalix[6]arene highlight its use in partitioning experiments, suggesting similar utility for benzyloxy variants .

Advanced Research Questions

Q. How does macrocyclic size (n=6 vs. n=8) influence catalytic efficiency in cross-coupling reactions?

Larger calixarenes (e.g., n=8) provide more binding sites for metal complexes, enhancing catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions. For this compound, steric constraints may reduce active site accessibility, necessitating optimization of Pd-NHC complex loading. Comparative studies with n=8 analogs are needed to quantify size-dependent turnover frequencies (TOFs) .

Q. What strategies improve low yields in this compound synthesis?

Yield optimization may involve:

  • Catalyst screening : Testing Brønsted/Lewis acids (e.g., SnCl₄) to enhance cyclization.
  • Temperature control : Ambient-temperature protocols, as used for p-tert-butylcalix[8]arene, could reduce side reactions .
  • Stepwise functionalization : Pre-forming oligomers before macrocyclization .

Q. How do this compound derivatives compare to smaller analogs in host-guest chemistry?

While calix[4]arenes dominate host-guest studies, this compound’s larger cavity may accommodate bulkier guests (e.g., steroids or fullerenes). Computational modeling (e.g., DFT) could predict binding affinities, but experimental validation via isothermal titration calorimetry (ITC) is required .

Q. What methodological considerations apply to functionalizing this compound for biomedical applications?

Functionalization strategies from calix[4]arene antitumor studies include:

  • Peripheral modification : Introducing amino or carbonyl groups for drug conjugation.
  • Solubility enhancement : Sulfonation or PEGylation to improve aqueous compatibility. Toxicity profiling (e.g., MTT assays) is critical before in vivo testing .

Q. What unresolved challenges exist in scaling up this compound synthesis?

Key challenges include:

  • Purification complexity : Chromatography-free methods (e.g., recrystallization) are underdeveloped for [6]-analogs.
  • Batch consistency : Reproducible macrocycle formation demands precise stoichiometric control, as seen in calix[8]arene syntheses .

Q. How can computational modeling advance this compound research?

Molecular dynamics (MD) simulations and density functional theory (DFT) can predict:

  • Conformational flexibility : Impact of benzyloxy groups on macrocycle stability.
  • Supramolecular interactions : Binding modes with metal ions or organic substrates.
    These models guide experimental designs for catalysis and sensing .

Research Gaps and Future Directions

  • Catalytic mechanism elucidation : Detailed kinetic studies to compare this compound-supported catalysts with commercial alternatives.
  • Hybrid macrocycles : Integrating this compound with pillar[n]arenes to enhance chiral recognition .
  • Green chemistry : Developing water-soluble derivatives for environmentally friendly applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyloxycalix[6]arene
Reactant of Route 2
Benzyloxycalix[6]arene

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